Physicochemical Profile & Synthetic Utility of 4-Chloro-2-nitrophenylhydrazine Hydrochloride
Physicochemical Profile & Synthetic Utility of 4-Chloro-2-nitrophenylhydrazine Hydrochloride
This technical guide provides an in-depth analysis of 4-Chloro-2-nitrophenylhydrazine Hydrochloride , a critical intermediate in the synthesis of pyrazole-based pharmaceuticals and agrochemicals.
Executive Summary
4-Chloro-2-nitrophenylhydrazine Hydrochloride (HCl salt of CAS 54454-57-8) is a specialized hydrazine derivative characterized by the presence of an electron-withdrawing nitro group at the ortho position and a chlorine atom at the para position relative to the hydrazine moiety. This substitution pattern imparts unique reactivity, making it a preferred building block for constructing 1-aryl-pyrazoles and pyrazolones , which are pharmacophores found in various non-steroidal anti-inflammatory drugs (NSAIDs) and fungicides.
This guide details the physicochemical properties, synthesis protocols, and handling requirements for researchers utilizing this compound in drug discovery and process chemistry.
Chemical Identity & Structural Characteristics[1][2][3][4][5]
| Property | Specification |
| IUPAC Name | (4-Chloro-2-nitrophenyl)hydrazine hydrochloride |
| Common Name | 4-Chloro-2-nitro-phenylhydrazine HCl |
| Free Base CAS | 54454-57-8 |
| Molecular Formula | C₆H₆ClN₃O₂[1] · HCl |
| Molecular Weight | 224.05 g/mol (Salt); 187.58 g/mol (Free Base) |
| SMILES | ClC1=CC(=O)=C(NN)C=C1.Cl |
| Appearance | Orange to reddish-brown crystalline powder |
| Solubility | Soluble in hot water, dilute acids, DMSO; sparingly soluble in ethanol.[1] |
Structural Insight
The 2-nitro group plays a dual role:
-
Electronic Effect: It strongly withdraws electrons from the aromatic ring, reducing the basicity of the hydrazine group (
) compared to phenylhydrazine. This necessitates the use of strong acids (HCl) to stabilize the salt form. -
Intramolecular Bonding: In the free base, an intramolecular hydrogen bond often forms between the nitro oxygen and the hydrazine hydrogen, stabilizing the syn conformation.
Physicochemical Properties[2][6][7]
Solid-State Profile
-
Melting Point: Typically decomposes >200°C. The HCl salt is thermally more stable than the free base but is prone to deflagration if heated rapidly due to the nitro-hydrazine combination.
-
Hygroscopicity: Moderately hygroscopic. The HCl salt can absorb atmospheric moisture, leading to hydrolysis and discoloration (darkening).
-
Polymorphism: May exist in solvated forms depending on the recrystallization solvent (e.g., ethanol/water).
Solution Chemistry & Stability
-
Acidity (pKa): The conjugate acid (hydrazine cation) has a pKa significantly lower than phenylhydrazine (pKa ~5.2) due to the electron-withdrawing nitro and chloro groups. Estimated pKa is ~2.5–3.5.
-
Stability in Solution:
-
Acidic pH: Stable.
-
Basic pH: Rapidly converts to the free base, which is susceptible to oxidation by air (forming diazenes or tars).
-
Light Sensitivity: High. Solutions should be protected from light to prevent photo-oxidation of the nitro group.
-
Synthesis & Experimental Protocols
The industrial standard for preparing 4-Chloro-2-nitrophenylhydrazine HCl involves the diazotization-reduction sequence starting from 4-chloro-2-nitroaniline.
Protocol: Diazotization-Reduction Sequence
Reagents:
-
4-Chloro-2-nitroaniline (1.0 eq)
-
Sodium Nitrite (NaNO₂, 1.1 eq)
-
Stannous Chloride (SnCl₂·2H₂O, 2.5 eq) OR Sodium Sulfite (Na₂SO₃)
-
Concentrated HCl (excess)
Step-by-Step Methodology:
-
Diazotization:
-
Dissolve 4-chloro-2-nitroaniline in concentrated HCl (3–4 volumes) with vigorous stirring.
-
Cool the mixture to 0–5°C using an ice-salt bath.
-
Add aqueous NaNO₂ dropwise, maintaining temperature <5°C. The suspension will clear as the diazonium salt forms.[2]
-
Checkpoint: Verify excess nitrous acid using starch-iodide paper (turns blue instantly).[3]
-
-
Reduction (SnCl₂ Method):
-
Prepare a cold solution of SnCl₂ in concentrated HCl.
-
Add the diazonium solution slowly to the stannous chloride solution at 0°C . (Reverse addition prevents side reactions).
-
Stir for 1–2 hours at 0°C, then allow to warm to room temperature.
-
The hydrazine hydrochloride precipitates as a yellow-orange solid.
-
-
Isolation:
-
Filter the solid and wash with cold dilute HCl (to remove Tin salts) followed by cold ethanol.
-
Recrystallization: Dissolve in minimum hot water/ethanol (1:1) and cool slowly to obtain pure needles.
-
Visualization: Synthesis Pathway
Figure 1: Synthetic pathway via diazotization-reduction, highlighting critical temperature controls.
Reactivity & Applications
The primary utility of this compound lies in its ability to condense with carbonyls, specifically
Pyrazole Formation
Reaction with Ethyl Acetoacetate :
-
Condensation: The hydrazine nitrogen attacks the ketone carbonyl of ethyl acetoacetate.
-
Cyclization: The second nitrogen attacks the ester carbonyl, eliminating ethanol and water.
-
Product: 1-(4-chloro-2-nitrophenyl)-3-methyl-5-pyrazolone.
This scaffold is essential for:
-
Agrochemicals: Synthesis of fungicides (e.g., Pyraclostrobin analogs).
-
Dyes: Production of yellow/orange azo pigments where the pyrazolone acts as the coupling component.
Visualization: Pyrazolone Cyclization
Figure 2: Mechanism of pyrazolone ring formation, a key step in drug and dye synthesis.
Safety & Handling (MSDS Summary)
Hazard Classification:
-
Acute Toxicity: Toxic if swallowed, inhaled, or in contact with skin.
-
Sensitization: Strong skin sensitizer. May cause allergic dermatitis.
-
Carcinogenicity: Suspected mutagen (typical of hydrazine derivatives).[4]
Handling Protocols:
-
Engineering Controls: Always handle in a chemical fume hood.
-
PPE: Nitrile gloves (double gloving recommended), safety goggles, and lab coat.
-
Waste Disposal: Do not mix with oxidizing agents (risk of explosion). Quench excess hydrazine with dilute hypochlorite solution (bleach) before disposal, converting it to nitrogen gas and the aryl halide (verify local regulations).
References
-
PubChem. (2025).[4] Compound Summary: (4-Chloro-2-nitrophenyl)hydrazine.[5][6][7] National Library of Medicine. [Link]
- Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard reference for hydrazine synthesis via SnCl2 reduction).
Sources
- 1. CN101157634A - Method for preparing 4-chlorine phenylhydrazine - Google Patents [patents.google.com]
- 2. CN103910650A - Preparation method for 4-chlorophenylhydrazine hydrochloride - Google Patents [patents.google.com]
- 3. Preparation method for 4-chlorophenylhydrazine hydrochloride - Eureka | Patsnap [eureka.patsnap.com]
- 4. (4-Nitrophenyl)hydrazine | C6H7N3O2 | CID 3310889 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. dokumen.pub [dokumen.pub]
- 6. 54454-57-8,(4-chloro-2-nitrophenyl)hydrazine-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 7. m.guidechem.com [m.guidechem.com]
